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Introduction
The p34cdc2 kinase (also known as CDK1) is a key regulator of the cell cycle, and its activity is

essential for the G2/M transition. The study of p34cdc2 is critical for understanding cell division,

and it represents a significant target in oncology drug development. The production of active

and pure recombinant p34cdc2 kinase fragments is often a prerequisite for high-throughput

screening of potential inhibitors and for detailed biochemical and structural studies.

These application notes provide a comprehensive guide to the expression of a recombinant

p34cdc2 kinase fragment in Escherichia coli and its subsequent purification using affinity

chromatography. The protocols described herein focus on the widely used Glutathione S-

Transferase (GST) and polyhistidine (His-tag) fusion systems, which facilitate high-yield, single-

step affinity purification.

Data Presentation: Expected Yield and Purity
The expression and purification of recombinant proteins are influenced by numerous factors,

including the expression vector, host strain, induction conditions, and the intrinsic properties of

the target protein.[1] The following table summarizes typical quantitative data for the expression
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and purification of a tagged p34cdc2 fragment from a 1-liter E. coli culture. These values are

representative and may vary between experiments.

Parameter
GST-p34cdc2
Fragment

His-p34cdc2
Fragment

Reference

Expression System
pGEX Vector in E. coli

BL21(DE3)

pET Vector in E. coli

BL21(DE3)
[2][3]

Typical Culture

Volume
1 Liter 1 Liter [4]

Induction Conditions
0.1-0.5 mM IPTG, 18-

25°C, Overnight

0.5-1.0 mM IPTG, 18-

30°C, 4-16 hours
[5][6]

Expected Protein

Yield
1 - 10 mg/L

5 - 20 mg/L (highly

variable)
[7][8]

Purity after Affinity

Step
>90% >90% [9][10]

Affinity Resin Glutathione Agarose
Ni-NTA or Co-Talon

Agarose
[6][9]

Elution Method
10-20 mM Reduced

Glutathione

250-500 mM

Imidazole
[5][11]

Signaling Pathway: Activation of p34cdc2 Kinase
The activity of p34cdc2 is tightly regulated by phosphorylation and its association with

regulatory cyclin subunits.[12] For the kinase to be active, it must be phosphorylated on a key

threonine residue (Thr161) and dephosphorylated on inhibitory threonine (Thr14) and tyrosine

(Tyr15) residues.[12][13][14] Understanding this pathway is crucial for producing a functionally

active recombinant kinase.
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Caption: Simplified signaling pathway for the activation of p34cdc2 kinase.

Experimental Workflow for Expression and
Purification
The overall process involves transforming an E. coli expression host with a plasmid containing

the p34cdc2 fragment, inducing protein expression, lysing the cells, and purifying the tagged

protein using affinity chromatography.
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1. Clone p34cdc2 fragment
 into expression vector

(e.g., pGEX or pET)

2. Transform vector into
E. coli BL21(DE3)

3. Grow culture to
mid-log phase (OD600 ~0.6)

4. Induce expression with IPTG
(e.g., 0.5 mM, 18°C, 16h)

5. Harvest cells by
centrifugation

6. Resuspend and lyse cells
(e.g., sonication)

7. Clarify lysate by
ultracentrifugation

8. Bind clarified lysate to
affinity resin (batch or column)

9. Wash resin to remove
non-specific proteins

10. Elute tagged p34cdc2
fragment

11. Analyze purity by
SDS-PAGE

12. Perform kinase activity assay

13. Store purified protein at -80°C
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Caption: Overall experimental workflow for p34cdc2 fragment production.
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Experimental Protocols
Protocol 1: Expression of GST/His-tagged p34cdc2
Fragment in E. coli
This protocol describes the induction of protein expression in E. coli BL21(DE3) cells.

Materials:

E. coli BL21(DE3) strain harboring the pGEX-p34cdc2 or pET-p34cdc2 expression plasmid.

Luria-Bertani (LB) medium.

Appropriate antibiotic (e.g., Ampicillin at 100 µg/mL).

Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.

Incubator shaker.

Spectrophotometer.

Method:

Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony from

a fresh transformation plate.

Incubate overnight at 37°C with vigorous shaking (220-250 rpm).

The next morning, use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in

a 2.5 L baffled flask. The starting optical density at 600 nm (OD600) should be ~0.05-0.1.

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8 (mid-log phase).

To improve protein solubility, cool the culture by placing it on ice for 15-20 minutes.

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[5]

Continue to incubate the culture at a reduced temperature, for example, 18°C, for 16-20

hours with shaking.[5] This lower temperature often enhances the yield of soluble protein.
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Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for

purification.

Protocol 2: Purification of GST-tagged p34cdc2
Fragment
This protocol uses glutathione agarose affinity chromatography.

Materials:

GST Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and

protease inhibitors.[5]

Glutathione Agarose Resin.

GST Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.[5]

Lysozyme, DNase I.

Sonicator.

High-speed centrifuge.

Method:

Thaw the cell pellet from 1 L of culture on ice. Resuspend the pellet in 30-40 mL of ice-cold

GST Lysis Buffer.

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off)

until the suspension is no longer viscous. Add DNase I (~10 µg/mL) to reduce viscosity from

DNA.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
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Carefully transfer the supernatant (cleared lysate) to a fresh tube.

Add 1-2 mL of a 50% slurry of pre-equilibrated Glutathione Agarose resin to the lysate.

Incubate with gentle rocking at 4°C for 1-2 hours to allow the GST-tagged protein to bind to

the resin.

Pellet the resin by centrifugation at 500 x g for 5 minutes. Discard the supernatant.

Wash the resin three times with 10-15 mL of ice-cold GST Lysis Buffer to remove non-

specifically bound proteins.

To elute the protein, add 2-3 bed volumes of GST Elution Buffer to the resin. Incubate for 10

minutes at room temperature with gentle mixing.

Centrifuge at 500 x g for 5 minutes and collect the supernatant containing the purified

protein. Repeat the elution step 2-3 times and pool the fractions.

Analyze the purified protein by SDS-PAGE.

Protocol 3: Purification of His-tagged p34cdc2 Fragment
This protocol uses Immobilized Metal Affinity Chromatography (IMAC).

Materials:

His Lysis/Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, with

protease inhibitors.[11]

His Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.[11]

His Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[11]

Ni-NTA or other IMAC resin.

(Other materials as in Protocol 2).

Method:
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Perform cell lysis and clarification as described in Protocol 2 (Steps 1-5), using the His

Lysis/Binding Buffer.

Equilibrate 1-2 mL of Ni-NTA resin in a chromatography column with 5-10 column volumes of

His Lysis/Binding Buffer.

Load the cleared lysate onto the column at a slow flow rate (~1 mL/min) to ensure efficient

binding.

Wash the column with 10-20 column volumes of His Wash Buffer to remove contaminants.

The slightly elevated imidazole concentration helps to elute weakly bound proteins.

Elute the His-tagged p34cdc2 fragment from the column by applying the His Elution Buffer.

Collect 0.5-1.0 mL fractions.

Monitor the protein elution by measuring the absorbance at 280 nm or by performing a

Bradford assay on the collected fractions.

Pool the fractions containing the highest concentration of protein.

Analyze the purity of the fractions by SDS-PAGE. For long-term storage, the protein buffer

should be exchanged (e.g., via dialysis or a desalting column) into a buffer without imidazole.

Protocol 4: Kinase Activity Assay
This protocol provides a basic method to assess the functionality of the purified p34cdc2

fragment using Histone H1 as a substrate.

Materials:

Purified p34cdc2 fragment and its activating cyclin partner (if not co-expressed).

Histone H1 (substrate).

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT.

ATP solution (containing [γ-32P]ATP for radioactive detection).
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SDS-PAGE loading buffer.

Phosphorimager or autoradiography film.

Method:

If the p34cdc2 fragment was expressed alone, it must be activated by incubation with its

purified cyclin partner (e.g., Cyclin B) to form an active complex.

Set up the kinase reaction in a microcentrifuge tube on ice:

5 µL Kinase Assay Buffer (5x stock).

1-5 µg purified p34cdc2/cyclin complex.

2 µg Histone H1.

Add water to a final volume of 24 µL.

Initiate the reaction by adding 1 µL of ATP solution (containing [γ-32P]ATP).

Incubate the reaction at 30°C for 20-30 minutes.

Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

Boil the samples for 5 minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the

phosphorylated Histone H1 band, indicating kinase activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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